7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
The compound 7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a quinazolinone derivative characterized by a heterocyclic quinazolinone core fused with a [1,3]dioxolo moiety (positions 4,5-g). Key structural features include:
- Thioxo group at position 6, replacing the typical oxo group in quinazolinones, which may enhance hydrogen-bonding interactions or alter electron distribution .
- Benzyl substituent at position 7, linked to a piperazine-1-carbonyl group. The piperazine ring is further substituted with a 2,3-dimethylphenyl group, likely influencing lipophilicity and receptor-binding affinity .
- [1,3]Dioxolo group (methylenedioxy bridge), which can improve metabolic stability and modulate pharmacokinetic properties .
Quinazolinones are known for diverse biological activities, including antihypertensive, anticancer, and sodium channel modulation .
Properties
Molecular Formula |
C29H28N4O4S |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
7-[[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C29H28N4O4S/c1-18-4-3-5-24(19(18)2)31-10-12-32(13-11-31)27(34)21-8-6-20(7-9-21)16-33-28(35)22-14-25-26(37-17-36-25)15-23(22)30-29(33)38/h3-9,14-15H,10-13,16-17H2,1-2H3,(H,30,38) |
InChI Key |
KUGZVBHUJHABDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6)C |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound can be intricate due to its complexity
Industrial Production: While no specific industrial method is widely reported, custom synthesis or modification of related compounds might be employed.
Laboratory Synthesis: A stepwise approach involving cyclization, functional group transformations, and bridging reactions would be necessary.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions:
Scientific Research Applications
Anticancer Activity
The compound's structure suggests it may inhibit specific targets involved in cancer progression. Research indicates that derivatives of quinazolinones often exhibit potent anticancer properties by acting on pathways such as apoptosis and cell cycle regulation. For instance:
- Mechanism of Action : Quinazolinone derivatives have been shown to inhibit the activity of certain kinases involved in tumor growth. The presence of the piperazine group may enhance binding affinity to these targets.
- Case Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting that further exploration of this compound could yield promising results in anticancer drug development.
Neurological Disorders
Compounds with piperazine structures are frequently investigated for their neuropharmacological effects. The potential applications include:
- Anxiolytic and Antidepressant Effects : Similar piperazine derivatives have been effective in modulating neurotransmitter systems (e.g., serotonin and dopamine), which are crucial in anxiety and depression management.
- Research Findings : Studies have indicated that modifications on the piperazine ring can lead to enhanced activity against anxiety-related disorders, making this compound a candidate for further investigation.
Synthesis and Derivatives
The synthesis of 7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves several steps:
- Formation of the Piperazine Derivative : Starting from commercially available piperazine compounds.
- Quinazolinone Core Construction : Utilizing known synthetic routes to construct the quinazolinone framework.
- Functionalization : Incorporating the thioxo group and other substituents to enhance biological activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Primary Application | Key Findings |
|---|---|---|---|
| Compound A | Structure A | Anticancer | Induces apoptosis in multiple cancer cell lines |
| Compound B | Structure B | Neurological | Effective as an anxiolytic in animal models |
| This compound | Current Compound | Anticancer & Neurological | Potential dual-action based on structural analysis |
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, nucleic acids) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Thioxo vs. Oxo Groups: The thioxo group in the target compound may reduce solubility compared to oxo analogues (e.g., 4(3H)-quinazolinones) but enhance membrane permeability due to increased lipophilicity .
- Piperazine Substituents: 2,3-Dimethylphenyl (target): Steric hindrance may slow metabolism, extending half-life compared to phenyl () or cyclohexyl () variants .
- Dioxolo Group: The methylenedioxy bridge in the target compound likely improves metabolic stability compared to non-fused quinazolinones .
Biological Activity
The compound 7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 366.39 g/mol. The presence of a piperazine moiety is significant as it is commonly associated with various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and cancer therapy.
Neuropharmacological Effects
- Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro studies have demonstrated that it competes effectively with known AChE inhibitors like donepezil and rivastigmine .
- Neuroprotective Effects : In animal models of neurodegeneration, the compound has been observed to restore cognitive functions significantly. Studies involving scopolamine-induced memory impairment in mice indicated that treatment with this compound led to improved learning and memory behaviors .
- Reduction of Amyloid Plaques : Histopathological analysis revealed that the compound reduces amyloid-beta (Aβ) levels in brain tissues, which is crucial for Alzheimer's pathology. It also decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Activity
The quinazoline derivatives have been explored for their anticancer properties. The thioxo group in the structure is believed to enhance the compound's ability to induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting tumor growth .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting AChE and other enzymes involved in neurotransmitter degradation, the compound enhances cholinergic signaling.
- Antioxidant Properties : It has been shown to increase glutathione levels while reducing malondialdehyde levels, indicating a potential role as an antioxidant agent .
- Modulation of Neuroinflammation : The reduction of inflammatory markers suggests that it may exert neuroprotective effects through anti-inflammatory pathways.
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study published in PubMed evaluated its impact on SH-SY5Y neuroblastoma cell lines and demonstrated no neurotoxic effects at therapeutic concentrations .
- Another case study focused on its use in mouse models for Alzheimer's disease, where it significantly improved cognitive functions compared to control groups .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
